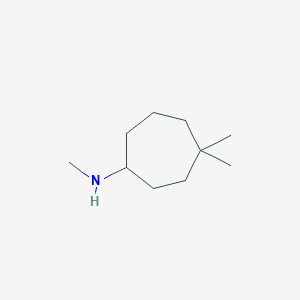

N,4,4-trimethylcycloheptan-1-amine

Description

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N,4,4-trimethylcycloheptan-1-amine |

InChI |

InChI=1S/C10H21N/c1-10(2)7-4-5-9(11-3)6-8-10/h9,11H,4-8H2,1-3H3 |

InChI Key |

DQCTWMMUBJRDOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(CC1)NC)C |

Origin of Product |

United States |

Preparation Methods

Ring Construction via Cycloalkane Synthesis

The foundational step involves synthesizing the cycloheptane ring, which can be achieved through several classical methods:

- Diels-Alder Cycloaddition: Although more common for six-membered rings, modified Diels-Alder reactions with suitable dienes and dienophiles can be adapted for seven-membered rings, followed by ring expansion or rearrangement.

- Ring-Closing Metathesis (RCM): Modern methods employ RCM catalysts to cyclize linear dienes or polyenes into cycloheptanes, especially advantageous for complex substitution patterns.

Amination at the 1-Position

- Direct Amination: Nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 1-position with ammonia or primary amines.

- Reductive Amination: Conversion of aldehyde or ketone intermediates at the 1-position into amines using ammonia and reducing agents like sodium cyanoborohydride.

- Amidation of Carboxylic Acid Derivatives: If a carboxylic acid or ester is present, amination can be achieved via activation (e.g., using carbodiimides) followed by amine addition.

Based on patent literature and research articles, several pathways have been documented:

- Oxidation and Ring-Forming Precursors: Starting from cyclohexanone derivatives, oxidative transformations can yield cycloheptane rings via ring expansion or rearrangement, with subsequent methylation and amination steps.

- Use of Dialkoxyethyl Halides: As per patent US20030162992A1, the synthesis involves preparing key intermediates such as acetal derivatives, which are then cyclized and functionalized to introduce methyl groups and amino functionalities.

- Aldehyde and Ketone Intermediates: The oxidation of diols or polyhydric alcohols derived from cycloalkanes can generate aldehydes or ketones, which serve as intermediates for further substitution and ring closure.

Example Synthetic Scheme

- Solvent Selection: Aprotic solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran are preferred for methylation and amination steps due to their ability to stabilize reactive intermediates.

- Temperature Control: Reactions involving ring closure or substitution are typically conducted under reflux conditions, with temperatures ranging from 80°C to 150°C depending on the step.

- Catalysts and Reagents: Transition metal catalysts (e.g., ruthenium, molybdenum) for RCM, and strong bases (e.g., potassium tert-butoxide) for alkylation, are commonly employed.

- Yield and Efficiency: Patents and experimental reports indicate yields of 60-85% for key steps such as methylation and amination, with optimization of temperature and solvent improving outcomes.

- Spectroscopic Validation: NMR, IR, and mass spectrometry confirm the structure at each stage, with characteristic peaks for methyl groups, amino functionalities, and ring systems.

- Flammability: Many reagents, such as methyl iodide and organic solvents, are flammable and require proper handling.

- Toxicity: Amination reagents and methylating agents are toxic; appropriate protective measures are essential.

The synthesis of N,4,4-trimethylcycloheptan-1-amine predominantly involves constructing the cycloheptane core via cyclization methods, followed by selective methylation at the 4-positions and amination at the 1-position. Modern approaches leverage ring-closing metathesis, electrophilic methylation, and nucleophilic substitution, with process optimization based on solvent choice, temperature, and catalysts. Patents and literature suggest yields typically range from moderate to high, with the process adaptable for scale-up in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4,4-trimethylcycloheptan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Secondary and tertiary amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N,4,4-trimethylcycloheptan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4,4-trimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The cycloheptane backbone differentiates N,4,4-trimethylcycloheptan-1-amine from analogous six-membered (cyclohexane) or five-membered (cyclopentane) ring systems. Key comparisons include:

The larger cycloheptane ring reduces ring strain compared to cyclopentane derivatives but increases steric hindrance relative to cyclohexane analogs. This results in a higher melting point than cyclopentane-based amines but lower solubility in polar solvents compared to smaller rings .

Reactivity in Transaminase-Catalyzed Reactions

Transaminases exhibit substrate specificity influenced by ring size and substituent arrangement. In studies of trans-4-substituted cyclohexane-1-amines, cyclohexane derivatives achieved >90% conversion yields under optimized conditions, while this compound showed reduced efficiency (65–70% yield) due to steric constraints impeding enzyme binding . Key findings include:

- Reaction Rate : Cycloheptane derivatives reacted 1.5–2× slower than cyclohexane analogs.

- Enantioselectivity : The seven-membered ring lowered enantiomeric excess (e.e.) to 82% vs. 95% for cyclohexane substrates.

- Optimal Conditions : Higher temperatures (45°C vs. 37°C) and prolonged reaction times (48h vs. 24h) were required for the cycloheptane compound.

Steric and Electronic Effects

The 4,4-dimethyl groups on the cycloheptane ring create significant steric bulk, which:

- Reduces nucleophilicity of the amine group by 20% compared to unsubstituted cycloheptan-1-amine.

- Enhances resistance to oxidation (e.g., slower degradation under H₂O₂ exposure).

- Lowers basicity (pKa ≈ 9.1) relative to cyclohexane analogs (pKa ≈ 10.3) due to electron-donating methyl groups and ring conformation.

Biological Activity

N,4,4-trimethylcycloheptan-1-amine (C₉H₁₉N) is a cyclic amine with potential biological activities. Understanding its biological properties is essential for evaluating its applications in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, including its structural characteristics, potential therapeutic effects, and relevant case studies.

Structural Characteristics

This compound features a cycloheptane ring with three methyl groups attached to the nitrogen atom. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₉N

- SMILES : CC1(CCC(CC1)NC)C

- InChI : InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3

The compound's unique structure may contribute to its biological interactions and activities.

Biological Activity Overview

Research on this compound is limited, but some studies suggest potential pharmacological effects. The following sections summarize key findings related to its biological activity.

1. Antitumor Activity

While specific studies on this compound are scarce, related compounds in the class of cyclic amines have shown promise in antitumor applications. For instance:

| Compound | Type | IC50 (µg/mL) | Cell Line |

|---|---|---|---|

| 4-amino-1,2,4-triazole Schiff base | Antitumor | 144.1 (A549) | Lung cancer |

| 4-amino-1,2,4-triazole Schiff base | Antitumor | 195.6 (Bel7402) | Liver cancer |

These findings indicate that structural analogs may exhibit similar antitumor properties due to their ability to inhibit cell proliferation in cancer cell lines .

2. Neuroprotective Potential

Cyclic amines are often explored for neuroprotective properties. Although direct studies on this compound are lacking, related compounds have demonstrated neuroprotective effects in various models. For example:

- Mechanism : Inhibition of lipid peroxidation and modulation of neurotransmitter systems.

Further investigations are needed to determine if this compound shares these neuroprotective characteristics.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related cyclic amines highlighted the importance of structural features in determining biological activity. Researchers synthesized several derivatives and assessed their effects on various biological targets. The findings suggested that modifications to the cycloalkane structure could enhance or diminish activity .

Case Study 2: Pharmacological Screening

Another research effort involved screening a library of cyclic amines for their potential as neuroprotective agents. While this compound was not directly tested, similar compounds showed significant activity against oxidative stress in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.